SID 7969543

描述

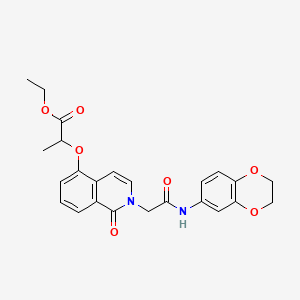

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O7/c1-3-30-24(29)15(2)33-19-6-4-5-18-17(19)9-10-26(23(18)28)14-22(27)25-16-7-8-20-21(13-16)32-12-11-31-20/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMBIIQCLUIHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399071 | |

| Record name | Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868224-64-0 | |

| Record name | Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SID 7969543 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of SID 7969543

Introduction

This compound is a potent, selective, and cell-permeable small molecule inhibitor of Steroidogenic Factor-1 (SF-1), a key nuclear receptor encoded by the NR5A1 gene.[1][2] SF-1 is a master regulator of endocrine function, playing a critical role in the development and function of the adrenal glands and gonads, as well as in sex determination.[3][4] It functions as a transcription factor that, upon binding to specific DNA sequences, modulates the expression of genes essential for steroidogenesis.[5] Given the role of SF-1 in various physiological and pathological processes, including hormone-dependent cancers, its inhibitors, such as this compound, are valuable chemical probes for research and potential therapeutic development.[2] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway diagrams.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the transcriptional activity of Steroidogenic Factor-1.[1] SF-1, as a constitutively active nuclear receptor, binds to hormone response elements on the promoters of its target genes, thereby driving the expression of proteins involved in the steroid biosynthesis pathway.[5][6] this compound functions by binding to the SF-1 receptor, which in turn prevents the receptor from effectively initiating the transcription of these target genes.[5] This inhibitory action leads to a downstream reduction in the synthesis of steroid hormones. The isoquinolinone scaffold of this compound is the core chemical structure responsible for its inhibitory activity.[2]

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized in a series of cell-based assays. The following table summarizes the key quantitative data.

| Assay Type | Target | SID | IC50 (µM) |

| Primary Transactivation Assay | Chimeric SF-1 | 7969543 | 0.76 |

| Full-Length SF-1 Assay | Full-length SF-1 | 7969543 | 0.030 |

| Counterscreen Assay | RORα | 7969543 | >33 |

| Counterscreen Assay | VP16 | 7969543 | >33 |

| Cytotoxicity Assay | - | 7969543 | >99 |

Data sourced from PubChem Probe Report for Inhibitors of SF-1/NR5A1 and "Potent, selective and cell penetrant inhibitors of SF-1 by functional uHTS".[1][7]

Experimental Protocols

The identification of this compound as an SF-1 inhibitor was achieved through a functional ultra-high-throughput screening (uHTS) campaign. The core experimental protocol is detailed below.

Primary SF-1 Transactivation Assay (uHTS)

This cell-based assay was designed to identify inhibitors of SF-1 transcriptional activity.

-

Cell Line: A stable cell line co-transfected with two plasmids was used. The first plasmid contains a chimeric SF-1 construct, and the second contains a reporter gene (e.g., luciferase) under the control of a promoter with SF-1 response elements.

-

Assay Principle: In the absence of an inhibitor, the constitutively active SF-1 chimera binds to the response element and drives the expression of the reporter gene. An inhibitor will suppress this transactivation, leading to a decrease in the reporter signal.

-

Procedure:

-

Cells were dispensed into 1536-well microplates.

-

A library of 64,908 compounds, including this compound, was screened at a final nominal concentration of 10 µM.

-

Control wells containing cells treated with DMSO were used to establish baseline activity (High Control), and wells with cells lacking the SF-1 construct were used as a negative control (Low Control).

-

After an incubation period, the reporter gene activity was measured (e.g., luminescence for a luciferase reporter).

-

-

Data Analysis: The percentage of inhibition for each compound was calculated relative to the high and low controls. Compounds showing significant inhibition were selected for further characterization.

Counterscreen Assays

To ensure the selectivity of the identified inhibitors, counterscreens were performed against other nuclear receptors, such as the retinoic acid receptor-related orphan receptor α (RORα), and a general transcription factor activator (VP16).[2][7] The protocols for these assays are similar to the primary screen, but with cell lines expressing the respective target proteins. A cytotoxicity assay (e.g., CellTiter-Glo) was also performed to rule out non-specific effects due to cell death.[7]

Visualizations

SF-1 Signaling Pathway and Inhibition by this compound

References

- 1. Potent, selective and cell penetrant inhibitors of SF-1 by functional uHTS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Small Molecule Inhibitors of the Orphan Nuclear Receptor Steroidogenic Factor-1 (NR5A1) Based on Isoquinolinone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]

- 5. What are SF-1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Identification of the first synthetic steroidogenic factor 1 inverse agonists: pharmacological modulation of steroidogenic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hts.scripps.ufl.edu [hts.scripps.ufl.edu]

SID 7969543: A Technical Guide for its Application as a Chemical Probe for NR5A1 (SF-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the characterization and application of SID 7969543, a selective chemical probe for the nuclear receptor NR5A1, also known as Steroidogenic Factor 1 (SF-1). This guide includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and a depiction of its role within the NR5A1 signaling pathway.

Quantitative Data Summary

This compound has been identified as a potent and selective inhibitor of NR5A1. The following tables summarize the key quantitative data regarding its in vitro activity, cellular activity, and selectivity.

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.76 µM | In vitro SF-1 Inhibition | [1] |

| IC50 | 30 nM | SF-1-dependent Luciferase Expression (HEK 293T cells) |

Table 1: In Vitro and Cellular Activity of this compound against NR5A1 (SF-1)

| Target | IC50 | Assay Type | Reference |

| RORα | >33 µM | Luciferase Reporter Assay | [1] |

| VP16 | >33 µM | Luciferase Reporter Assay | [1] |

| Cytotoxicity | >99 µM | CellTiter-Glo Assay | [1] |

Table 2: Selectivity and Cytotoxicity Profile of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data summary are provided below. These protocols are based on the information available in the PubChem BioAssay database.[1]

SF-1 Luciferase Reporter Gene Assay (PubChem AID 600)

This cell-based assay was utilized for the primary high-throughput screening and confirmation of this compound as an inhibitor of NR5A1.

Objective: To identify compounds that inhibit the transcriptional activity of a Gal4 DNA-binding domain (DBD) fused to the human SF-1 ligand-binding domain (LBD) in a luciferase reporter gene assay.

Materials:

-

Cell Line: HEK293T cells

-

Plasmids:

-

pFA-hSF-1 (encoding Gal4 DBD-human SF-1 LBD)

-

pFR-Luc (encoding a luciferase reporter gene under the control of a Gal4 upstream activating sequence)

-

pRL-TK (encoding Renilla luciferase for normalization)

-

-

Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipofectamine™ 2000 Transfection Reagent

-

Dual-Glo® Luciferase Assay System

-

Test compounds (including this compound) dissolved in DMSO

-

Methodology:

-

Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Transfection:

-

Seed HEK293T cells into 384-well plates.

-

On the following day, co-transfect the cells with the pFA-hSF-1, pFR-Luc, and pRL-TK plasmids using Lipofectamine™ 2000 according to the manufacturer's protocol.

-

-

Compound Addition:

-

After a 4-6 hour incubation period post-transfection, add the test compounds (including this compound) at various concentrations to the wells. The final DMSO concentration should be kept below 1%.

-

-

Incubation: Incubate the plates for 18-24 hours at 37°C.

-

Luciferase Assay:

-

Equilibrate the plates to room temperature.

-

Add the Dual-Glo® Luciferase Reagent to measure firefly luciferase activity (SF-1 activity).

-

Add the Stop & Glo® Reagent to quench the firefly luciferase signal and measure Renilla luciferase activity (for normalization).

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Calculate the percent inhibition relative to DMSO-treated controls.

-

Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

RORα and VP16 Counterscreening Assays (PubChem AID 599)

These assays were used to assess the selectivity of this compound against another nuclear receptor (RORα) and a general transcriptional activator (VP16).

Objective: To determine if this compound inhibits the transcriptional activity of Gal4 DBD-fused RORα LBD or Gal4 DBD-fused VP16 activation domain.

Methodology:

The protocol is identical to the SF-1 Luciferase Reporter Gene Assay (Section 2.1) with the following key difference in the plasmid used for transfection:

-

For RORα Counterscreen: pFA-hRORα plasmid (encoding Gal4 DBD-human RORα LBD) is used instead of pFA-hSF-1.

-

For VP16 Counterscreen: pGal4DBD-VP16 plasmid is used instead of pFA-hSF-1.

Cell Viability Assay (CellTiter-Glo®)

This assay was performed to assess the cytotoxicity of this compound.[1]

Objective: To measure the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Methodology:

-

Cell Seeding: Seed HEK293T cells in 384-well plates at a suitable density.

-

Compound Addition: Add this compound at various concentrations to the wells and incubate for the desired duration (e.g., 24 or 48 hours).

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add the CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Measurement: Record the luminescence using a plate reader.

-

Data Analysis: Express cell viability as a percentage relative to DMSO-treated control cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the NR5A1 signaling pathway and the experimental workflow for the validation of this compound as a chemical probe.

Caption: NR5A1 (SF-1) Signaling Pathway and Inhibition by this compound.

Caption: Workflow for the Identification and Validation of this compound.

References

An In-depth Technical Guide on the Investigation of Steroidogenic Factor-1 (SF-1) and its Inhibitor, SID 7969543

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroidogenic Factor-1 (SF-1), a nuclear receptor encoded by the NR5A1 gene, is a master regulator of endocrine function and development.[1][2] It plays a pivotal role in the development of the adrenal glands and gonads, and in the transcriptional regulation of genes involved in steroidogenesis.[1][2][3] Dysregulation of SF-1 has been implicated in various pathologies, including adrenal and gonadal disorders and adrenocortical tumors, making it a significant target for therapeutic intervention.[2] This guide provides a comprehensive technical overview of SF-1 and a selective inhibitor, SID 7969543. It details the molecular characteristics of SF-1, its role in key signaling pathways, and methodologies for its investigation. Furthermore, it presents a thorough analysis of this compound, including its inhibitory properties and the experimental workflows for its characterization. This document is intended to serve as a valuable resource for researchers in endocrinology, oncology, and drug discovery.

Introduction to Steroidogenic Factor-1 (SF-1)

SF-1 is a transcription factor that binds to DNA as a monomer, a feature that distinguishes it from many other nuclear receptors.[2] Its structure comprises a DNA-binding domain (DBD), a hinge region, and a ligand-binding domain (LBD).[4] SF-1 controls the expression of a multitude of genes crucial for sexual development, reproduction, and metabolism by binding to their promoter regions.[3] Key target genes include those encoding for steroidogenic enzymes such as cytochrome P450 steroid hydroxylases.[1][3]

The Role of SF-1 in Signaling Pathways

SF-1 activity is modulated by several signaling pathways, integrating various cellular signals to control gene expression. The primary pathways include the cAMP/PKA, Wnt, and MAPK signaling cascades.

cAMP/Protein Kinase A (PKA) Pathway

The cAMP/PKA pathway is intricately linked with SF-1's function in steroidogenesis. Many genes regulated by SF-1 are also responsive to cAMP signaling.[1] While the precise mechanisms are complex and promoter-specific, it is understood that PKA can phosphorylate SF-1, thereby modulating its transcriptional activity and its interaction with co-activators.

Wnt Signaling Pathway

The Wnt signaling pathway also impacts SF-1-mediated gene expression. Activation of the Wnt pathway leads to the accumulation of β-catenin in the nucleus, which can then interact with SF-1 to synergistically regulate the expression of target genes.[1]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway can also regulate SF-1 activity. Phosphorylation of SF-1 by MAPKs can enhance its transcriptional activity and its interaction with cofactors. This provides a mechanism for extracellular signals to influence steroid hormone synthesis.

This compound: A Selective SF-1 Inhibitor

This compound is a selective inhibitor of SF-1, identified through ultra-high-throughput screening. Its chemical name is Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data.

| Assay Type | Target | IC50 (µM) | Reference |

| SF-1-dependent luciferase expression | SF-1 | 0.03 | [5] |

| Competitive Binding Assay | SF-1 | 0.76 | [5][6] |

| Competitive Binding Assay | RORα | >33 | [5][6] |

| Competitive Binding Assay | VP16 | >33 | [5][6] |

| Cell Line | Assay | Endpoint | IC50 (nM) | Reference |

| HEK 293T | SF-1-triggered luciferase expression | Luciferase activity | 30 | [5] |

Experimental Protocols

Luciferase Reporter Assay for SF-1 Activity

This assay is used to quantify the transcriptional activity of SF-1 in response to potential modulators like this compound.

Materials:

-

HEK 293T cells

-

SF-1 expression plasmid

-

Luciferase reporter plasmid containing SF-1 response elements

-

Transfection reagent

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK 293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the SF-1 expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for another 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) to Identify SF-1 Interacting Proteins

This technique is employed to isolate SF-1 and its interacting protein partners from a cell lysate.

Materials:

-

Cells expressing endogenous or tagged SF-1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-SF-1 antibody or anti-tag antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents or mass spectrometry facility

Protocol:

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to SF-1 or the tag on recombinant SF-1.

-

Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.

Experimental Workflow for Characterizing SF-1 Inhibitors

The following workflow outlines a comprehensive approach for the discovery and characterization of novel SF-1 inhibitors.

Conclusion

SF-1 is a critical transcription factor with a well-established role in endocrine development and function. Its involvement in disease makes it an attractive therapeutic target. This compound has been identified as a potent and selective inhibitor of SF-1, providing a valuable tool for further research into the biological functions of SF-1 and for the development of novel therapeutics. The experimental protocols and workflows detailed in this guide provide a robust framework for the investigation of SF-1 and its inhibitors, facilitating advancements in our understanding of this key nuclear receptor and its role in health and disease.

References

- 1. Minireview: Steroidogenic Factor 1: Its Roles in Differentiation, Development, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroidogenic Factor 1, a Goldilocks Transcription Factor from Adrenocortical Organogenesis to Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SF-1 a key player in the development and differentiation of steroidogenic tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation of Steroidogenic Factor 1 Is Mediated by Cyclin-Dependent Kinase 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 6. molecular-aspects-of-steroidogenic-factor-1-sf-1 - Ask this paper | Bohrium [bohrium.com]

The Inhibitory Effect of SID 7969543 on the Steroidogenesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of the small molecule SID 7969543 on the steroidogenesis pathway. This compound has been identified as a selective inhibitor of Steroidogenic Factor-1 (SF-1), a critical nuclear receptor transcription factor that governs the expression of a multitude of genes essential for steroid hormone biosynthesis. By targeting SF-1, this compound effectively modulates the entire steroidogenic cascade, presenting a significant tool for research in endocrinology and a potential therapeutic agent for disorders characterized by steroid hormone dysregulation. This document details the mechanism of action of this compound, its impact on key steroidogenic enzymes, and provides relevant experimental protocols and data presented in a clear, structured format.

Introduction to the Steroidogenesis Pathway

The synthesis of steroid hormones, a process known as steroidogenesis, is a complex and tightly regulated pathway essential for a vast array of physiological functions, including sexual development, stress response, and maintenance of salt and water balance. This pathway commences with the conversion of cholesterol into pregnenolone, a rate-limiting step that occurs within the mitochondria. A series of enzymatic reactions, primarily catalyzed by cytochrome P450 enzymes and hydroxysteroid dehydrogenases, subsequently modify pregnenolone to produce the various classes of steroid hormones: progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens.

The expression of the requisite steroidogenic enzymes is predominantly controlled at the transcriptional level by the orphan nuclear receptor, Steroidogenic Factor-1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1). SF-1 is a master regulator of the steroidogenic pathway, and its activity is crucial for the development and function of steroidogenic tissues such as the adrenal glands, gonads, and placenta.

This compound: A Selective Inhibitor of Steroidogenic Factor-1 (SF-1)

This compound is a small molecule that has been characterized as a selective inhibitor of SF-1. Its inhibitory action on SF-1 provides a powerful means to dissect the role of this transcription factor in the steroidogenesis pathway and to explore the therapeutic potential of SF-1 antagonism.

Chemical Name: 2-(diethylamino)-N-[[1-(2,4-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]amino]carbonyl]-acetamide

Mechanism of Action

This compound exerts its effect by directly binding to SF-1, thereby inhibiting its transcriptional activity. This prevents the activation of SF-1 target genes, which encode for the key enzymes and proteins involved in steroid hormone synthesis. The primary mechanism is the disruption of the recruitment of co-activators necessary for gene transcription, leading to a downstream suppression of the entire steroidogenesis pathway.

Quantitative Data on the Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in cell-based reporter assays. These assays typically utilize a reporter gene, such as luciferase, under the control of a promoter containing SF-1 response elements.

| Assay Type | Cell Line | Target | IC50 | Reference |

| SF-1 Dependent Luciferase Expression | HEK293T | SF-1 (NR5A1) | 30 nM | [1] |

| RORα Dependent Luciferase Expression | HEK293T | RORα | >33 µM | [1] |

| VP16 Fusion Protein Activity | HEK293T | - | >33 µM | [1] |

Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different in vitro assays. The data demonstrates the high selectivity of this compound for SF-1 over other nuclear receptors like RORα.[1]

Impact of this compound on the Steroidogenesis Pathway

By inhibiting SF-1, this compound is expected to downregulate the expression of numerous genes critical for steroidogenesis. The following table outlines the key SF-1 target genes in this pathway and the predicted effect of this compound on their expression.

| Gene | Protein Product | Function in Steroidogenesis | Predicted Effect of this compound |

| StAR | Steroidogenic Acute Regulatory Protein | Transports cholesterol into the mitochondria (rate-limiting step) | Downregulation |

| CYP11A1 | Cholesterol side-chain cleavage enzyme | Converts cholesterol to pregnenolone | Downregulation |

| HSD3B2 | 3β-hydroxysteroid dehydrogenase type 2 | Converts pregnenolone to progesterone | Downregulation |

| CYP17A1 | 17α-hydroxylase/17,20-lyase | Hydroxylates pregnenolone and progesterone; converts 17-hydroxyprogesterone to androstenedione | Downregulation |

| CYP21A2 | 21-hydroxylase | Converts progesterone to 11-deoxycorticosterone and 17-hydroxyprogesterone to 11-deoxycortisol | Downregulation |

| CYP11B1 | 11β-hydroxylase | Converts 11-deoxycortisol to cortisol | Downregulation |

| CYP11B2 | Aldosterone synthase | Converts corticosterone to aldosterone | Downregulation |

| CYP19A1 | Aromatase | Converts androgens to estrogens | Downregulation |

Table 2: Predicted Effect of this compound on Key SF-1 Target Genes in the Steroidogenesis Pathway. This table outlines the major enzymes and proteins in the steroidogenesis pathway that are transcriptionally regulated by SF-1 and are therefore expected to be downregulated by this compound.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the steroidogenesis pathway and the inhibitory effect of this compound.

The Steroidogenesis Signaling Pathway

Figure 1: The Steroidogenesis Pathway. A simplified diagram illustrating the major steps and enzymatic conversions in the synthesis of steroid hormones.

Mechanism of this compound Inhibition

References

A Technical Guide to Steroidogenic Factor-1 (SF-1) Inhibition in the Context of Adrenocortical Carcinoma

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is no direct research specifically investigating the compound SID 7969543 in the context of adrenocortical carcinoma (ACC). This document, therefore, provides a detailed technical overview of this compound's known target, Steroidogenic Factor-1 (SF-1), and its significant role in ACC. It also covers the core pathophysiology of ACC, established therapeutic strategies, and relevant experimental protocols to serve as a valuable resource for researchers and drug development professionals.

Introduction to Adrenocortical Carcinoma

Adrenocortical carcinoma is a rare and aggressive endocrine malignancy with a poor prognosis.[1] The incidence is estimated to be 0.5 to 2 cases per million people annually.[2] ACC can be either functional, leading to the overproduction of steroid hormones and associated clinical syndromes, or non-functional.[1] Surgical resection remains the primary curative treatment for localized disease; however, recurrence is common.[2][3] For advanced or metastatic ACC, systemic therapies are limited and often have significant toxicities.[4] The mainstay of treatment for advanced disease includes mitotane, an adrenolytic agent, often in combination with cytotoxic chemotherapy regimens like etoposide, doxorubicin, and cisplatin (EDP).[1][5] The limited efficacy of current treatments underscores the urgent need for novel therapeutic targets and agents.[4]

Steroidogenic Factor-1 (SF-1/NR5A1): A Key Regulator and Potential Therapeutic Target in ACC

Steroidogenic Factor-1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1), is a crucial transcription factor for the development and function of the adrenal glands and gonads.[6][7] It plays a master regulatory role in steroidogenesis by controlling the expression of genes encoding steroidogenic enzymes.[7][8]

The Role of SF-1 in Adrenocortical Carcinogenesis

Multiple lines of evidence implicate the dysregulation of SF-1 in the pathogenesis of ACC. Studies have shown that an increased dosage of SF-1 can activate adrenocortical cell proliferation and lead to the formation of adrenocortical neoplasms.[6][9] Overexpression of SF-1 has been observed in a majority of childhood adrenocortical tumors and is associated with a poorer prognosis in adult ACC.[10][11] This makes SF-1 a compelling target for the development of novel therapies for ACC.

This compound: A Selective SF-1 Inhibitor

This compound is a small molecule identified through high-throughput screening as a selective inhibitor of SF-1.[12] It belongs to the isoquinolinone chemical class.[12] this compound and its analogs have been shown to inhibit the transcriptional activity of SF-1 in cell-based assays.[12][13] While its direct effects on ACC cells have not been reported, its mechanism of action as an SF-1 inhibitor suggests potential therapeutic utility in this cancer where SF-1 is a known driver.

Mechanism of Action of SF-1 Inhibitors: SF-1 inhibitors, like this compound, are thought to function by binding to the SF-1 receptor, which in turn prevents its interaction with DNA and subsequent transcriptional activation of its target genes.[14] By occupying the ligand-binding domain of SF-1, these inhibitors render the transcription factor incapable of initiating the expression of genes essential for steroid hormone production and cell proliferation.[14]

Key Signaling Pathways in Adrenocortical Carcinoma

The molecular landscape of ACC is characterized by the alteration of several key signaling pathways that drive tumorigenesis and progression.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is frequently activated in both benign and malignant adrenocortical tumors.[15][16] Somatic mutations in genes such as CTNNB1 (encoding β-catenin) and ZNRF3 are common events leading to the constitutive activation of this pathway.[15][16] This results in the nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and survival.

Insulin-like Growth Factor (IGF) Signaling Pathway

Overexpression of insulin-like growth factor 2 (IGF2) is a hallmark of ACC and is observed in the majority of cases.[4][17] IGF2 acts as a potent mitogen, promoting cell proliferation and survival through the activation of the IGF1 receptor (IGF1R) and subsequent downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways.[17][18]

SF-1 Signaling Pathway and Inhibition

SF-1 regulates the transcription of numerous genes involved in steroidogenesis and adrenal development.[8] Its activity is modulated by various co-factors and post-translational modifications.[6] In ACC, increased SF-1 dosage drives proliferation.[9] An SF-1 inhibitor like this compound would block the transcriptional activity of SF-1, thereby reducing the expression of its target genes.

Current Therapeutic Strategies and Quantitative Data

Systemic Therapies for Advanced Adrenocortical Carcinoma

The systemic treatment of advanced ACC is challenging. The following table summarizes the efficacy of commonly used regimens.

| Treatment Regimen | Response Rate (%) | Median Progression-Free Survival (months) | Median Overall Survival (months) | Reference |

| Mitotane Monotherapy | ~20-30% | ~3 | ~18.5 | [4] |

| EDP-M (Etoposide, Doxorubicin, Cisplatin + Mitotane) | 23.2% | 5.0 | 14.8 | [4] |

| Streptozotocin + Mitotane | 9.2% | 2.1 | 12.0 | [4] |

Adjuvant Therapy

The role of adjuvant mitotane after complete surgical resection remains a topic of debate, but it is often considered for patients with a high risk of recurrence.[2][19]

Experimental Protocols

Establishment of Adrenocortical Carcinoma Cell Lines and Patient-Derived Xenografts (PDX)

-

Cell Line Establishment: Fresh tumor tissue is mechanically and enzymatically dissociated. The resulting cell suspension is cultured in appropriate media (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, and selenite). Adherent cells are serially passaged to establish a stable cell line.[20]

-

PDX Establishment: Fresh human ACC tumor samples are implanted subcutaneously into the flanks of immunocompromised mice (e.g., athymic nu/nu mice). Tumors are allowed to grow and can be passaged to subsequent generations of mice for further studies.[20]

Cell Line Transfection and Transduction

-

Transient Transfection: ACC cell lines can be transiently transfected with expression vectors using lipid-based reagents such as Lipofectamine 3000, following the manufacturer's protocol. Transfection efficiency can be assessed using reporter genes like GFP.[20]

-

Lentiviral Transduction: For stable gene expression, lentiviral vectors can be used to transduce ACC cell lines. Following transduction, stable cell lines can be generated through selection with an appropriate antibiotic.[20]

Immunohistochemistry for SF-1 Expression

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer.

-

Immunostaining: Sections are incubated with a primary antibody against SF-1, followed by a secondary antibody and a detection system. The intensity and percentage of positive cells are scored to determine the level of SF-1 expression.[10][11]

References

- 1. Adrenocortical carcinoma - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Adrenocortical Cancer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Current Status and Future Targeted Therapy in Adrenocortical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systemic therapy for adrenocortical carcinoma: a review - Hallanger-Johnson - AME Medical Journal [amj.amegroups.org]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]

- 8. Minireview: Steroidogenic Factor 1: Its Roles in Differentiation, Development, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jme.bioscientifica.com [jme.bioscientifica.com]

- 10. Diagnostic and prognostic utility of SF-1 in adrenal cortical tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Synthesis of Small Molecule Inhibitors of the Orphan Nuclear Receptor Steroidogenic Factor-1 (NR5A1) Based on Isoquinolinone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potent, selective and cell penetrant inhibitors of SF-1 by functional uHTS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are SF-1 inhibitors and how do they work? [synapse.patsnap.com]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Signaling pathways in adrenocortical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Adrenocortical Carcinoma Treatment (PDQ®) - NCI [cancer.gov]

- 20. Development of New Preclinical Models to Advance Adrenocortical Carcinoma Research - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacology of Isoquinolinone SF-1 Inhibitors

This technical guide provides a comprehensive overview of the pharmacology of isoquinolinone inhibitors of Steroidogenic Factor 1 (SF-1), a key nuclear receptor in endocrine function and development. This document details their mechanism of action, quantitative inhibitory data, and the experimental protocols used for their characterization, offering a valuable resource for researchers in endocrinology, oncology, and drug discovery.

Introduction to Steroidogenic Factor 1 (SF-1)

Steroidogenic Factor 1 (SF-1), also known as NR5A1, is a crucial transcription factor belonging to the nuclear receptor superfamily. It is a master regulator of endocrine function, playing a pivotal role in the development and function of the adrenal glands and gonads. SF-1 controls the expression of a wide array of genes involved in steroidogenesis, sex determination, and reproduction. Its expression is found in the pituitary, testes, ovaries, and adrenal glands. Given its central role in these biological processes, SF-1 has emerged as a significant therapeutic target for various conditions, including hormone-dependent cancers and metabolic disorders.

Isoquinolinones are a class of chemical compounds that have been identified as potent and selective inhibitors of SF-1. These small molecules offer valuable tools to probe the biological functions of SF-1 and hold therapeutic potential for diseases where SF-1 activity is dysregulated.

Mechanism of Action

Isoquinolinone SF-1 inhibitors function by binding to the SF-1 receptor, which in turn prevents its interaction with DNA and subsequent transcriptional activity. Normally, SF-1 binds to specific DNA sequences known as hormone response elements to promote the transcription of genes essential for steroid hormone production. The inhibitors disrupt this process, likely by occupying the ligand-binding domain of SF-1, rendering it incapable of initiating gene transcription. This leads to a decrease in the production of steroid hormones. Some SF-1 inhibitors may act as competitive antagonists, while others might induce conformational changes that impair the receptor's function. It has also been suggested that some inhibitors could promote the degradation of the SF-1 receptor itself.

Unveiling the Potential of SID 7969543 in Endocrine Disorder Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SID 7969543, a selective inhibitor of Steroidogenic Factor 1 (SF-1), for its application in the study of endocrine disorders. This document outlines the compound's activity, relevant experimental protocols, and the biological pathways it modulates.

Introduction to this compound and Steroidogenic Factor 1 (SF-1)

This compound is a potent and selective small molecule inhibitor of Steroidogenic Factor 1 (SF-1), a crucial nuclear receptor encoded by the NR5A1 gene.[1] SF-1 is a master regulator of endocrine development and function, playing a pivotal role in the adrenal glands, gonads, pituitary, and hypothalamus.[2][3][4] It governs the expression of a wide array of genes involved in steroidogenesis, sex determination, and reproduction.[5][6]

Dysregulation of SF-1 activity has been implicated in a variety of endocrine disorders, including adrenal insufficiency, gonadal dysgenesis, sex reversal, infertility, endometriosis, and adrenocortical tumors.[3][7][8] As a selective inhibitor, this compound serves as a valuable chemical probe to investigate the physiological and pathological roles of SF-1, and to explore its potential as a therapeutic target.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key potency and selectivity data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Cell Line | IC50 | Reference |

| Steroidogenic Factor 1 (SF-1) | Luciferase Reporter Assay | HEK 293T | 30 nM | [1] |

| Steroidogenic Factor 1 (SF-1) | Biochemical Assay | - | 760 nM (0.76 µM) | [1] |

Table 2: Selectivity Profile of this compound against Other Nuclear Receptors

| Target | Assay Type | IC50 (µM) | Reference |

| Retinoid-related orphan receptor alpha (RORα) | Luciferase Reporter Assay | >33 | [1] |

| VP16 (Herpes Simplex Virus trans-activator protein) | Luciferase Reporter Assay | >33 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the characterization of this compound.

SF-1 Inhibition Luciferase Reporter Gene Assay

This assay is designed to measure the ability of a compound to inhibit SF-1-mediated gene transcription in a cellular context.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SF-1.

Materials:

-

HEK 293T cells (or CHO-K1 cells)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Expression plasmid for full-length human SF-1 (NR5A1)

-

Luciferase reporter plasmid containing multiple SF-1 response elements (SFREs) upstream of the firefly luciferase gene (e.g., pGL4-SFRE-luc)

-

A constitutively expressing Renilla luciferase plasmid for normalization (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK 293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the SF-1 expression plasmid, the SFRE-luciferase reporter plasmid, and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Luminometry:

-

Add the Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity.

-

Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Steroidogenic Factor 1 (SF-1) Signaling Pathway

The following diagram illustrates the central role of SF-1 in the regulation of steroidogenesis and its inhibition by this compound.

Caption: SF-1 signaling pathway in steroidogenesis and its inhibition by this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines the typical workflow for characterizing the inhibitory activity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The roles of the nuclear receptor steroidogenic factor 1 in endocrine differentiation and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]

- 6. SF-1 a key player in the development and differentiation of steroidogenic tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steroidogenic factor-1 (SF-1, NR5A1) and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minireview: Steroidogenic Factor 1: Its Roles in Differentiation, Development, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of SID 7969543: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of SID 7969543, a selective inhibitor of Steroidogenic Factor-1 (SF-1, NR5A1), for researchers, scientists, and drug development professionals. This compound serves as a valuable chemical probe for investigating the multifaceted roles of SF-1 in health and disease.

Core Compound Properties

This compound, chemically identified as Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate, is a potent and selective antagonist of the orphan nuclear receptor SF-1.[1][2] It was identified through a functional ultra-high-throughput screening (uHTS) and belongs to an isoquinolinone chemical class.[3][4][5]

| Property | Value |

| Chemical Name | Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate |

| Molecular Formula | C24H24N2O7 |

| Molecular Weight | 452.46 g/mol |

| CAS Number | 868224-64-0 |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in DMSO |

Quantitative Analysis of In Vitro Activity

This compound has been characterized in multiple in vitro assays to determine its potency and selectivity as an SF-1 inhibitor.[3][4] The following table summarizes the key quantitative data.

| Assay Type | Target | Cell Line | IC50 |

| Transactivation Assay (chimeric construct) | SF-1 | HEK293T | 760 nM |

| Transactivation Assay (full-length protein) | SF-1 | HEK293T | 30 nM |

| Selectivity Assay | RORα | HEK293T | >33 µM |

| Selectivity Assay | VP16 | HEK293T | >33 µM |

The Role of SF-1 in Cellular Signaling

Steroidogenic Factor-1 is a master regulator of endocrine development and function, with critical roles in the adrenal glands, gonads, and pituitary.[1] It governs the expression of a wide array of genes involved in steroidogenesis, sex determination, and reproduction.[6] The inhibitory action of this compound on SF-1 provides a tool to dissect these complex signaling networks.

References

- 1. Minireview: Steroidogenic Factor 1: Its Roles in Differentiation, Development, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of small molecule inhibitors of the orphan nuclear receptor steroidogenic factor-1 (NR5A1) based on isoquinolinone scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent, selective and cell penetrant inhibitors of SF-1 by functional uHTS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent, selective and cell penetrant inhibitors of SF-1 by functional ultra-high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Small Molecule Inhibitors of the Orphan Nuclear Receptor Steroidogenic Factor-1 (NR5A1) Based on Isoquinolinone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]

Methodological & Application

In Vitro Assay Protocol for SID 7969543 Not Publicly Available

Extensive searches for a publicly available in vitro assay protocol for the substance identifier (SID) 7969543 have not yielded any specific results. The identifier does not correspond to a publicly accessible record in major chemical and biological databases, including PubChem. Therefore, the detailed application notes, experimental protocols, data tables, and diagrams requested by researchers, scientists, and drug development professionals cannot be provided at this time.

Further investigation into scientific literature and public data repositories did not uncover any specific bioassay associated with SID 7969543. This suggests that the information may be proprietary, part of an unpublished study, or the identifier may be incorrect.

Researchers seeking information on this specific assay are advised to verify the substance identifier and consult any internal documentation or primary sources they may have. Without a valid and public SID, it is not possible to retrieve the associated experimental details necessary to fulfill the comprehensive requirements of the request.

Application Notes & Protocols: SID 7969543 Luciferase Reporter Gene Assay

These application notes provide a detailed protocol for a luciferase reporter gene assay to characterize the inhibitory activity of SID 7969543 on the Steroidogenic Factor-1 (SF-1), a key nuclear receptor in steroidogenesis.

Introduction

Steroidogenic Factor-1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1), is a critical transcription factor involved in the regulation of adrenal and gonadal development and the synthesis of steroid hormones. Dysregulation of SF-1 activity has been implicated in various endocrine disorders. This compound has been identified as a selective inhibitor of SF-1.[1] This document outlines a robust cell-based luciferase reporter gene assay to quantify the inhibitory potency of this compound on SF-1 transcriptional activity.

The assay utilizes a chimeric SF-1 receptor and a luciferase reporter system. The ligand-binding domain of SF-1 is fused to the DNA-binding domain of the yeast transcription factor Gal4. This chimeric protein, upon activation, binds to Gal4 response elements upstream of a luciferase reporter gene, driving its expression. Inhibition of SF-1 by compounds like this compound leads to a decrease in luciferase expression, which can be quantified as a reduction in luminescence.

Quantitative Data Summary

The inhibitory activity of this compound on SF-1 has been determined using luciferase reporter gene assays. The following table summarizes the reported potency of this compound.

| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| This compound | SF-1 | Luciferase Reporter Gene Assay | HEK293T | 30 ± 15 | [1] |

| This compound | SF-1 | Not Specified | - | 760 | [1] |

Note: The variation in IC50 values may be attributed to different assay conditions and methodologies. The 30 nM value was specifically obtained from an SF-1-triggered luciferase expression assay.[1]

Experimental Protocols

This protocol is adapted from established methods for assessing SF-1 activity using a luciferase reporter system.[2]

1. Materials and Reagents

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells

-

Plasmids:

-

pFA-hSF-1: Expression vector for the Gal4 DNA-binding domain fused to the human SF-1 ligand-binding domain.

-

pG5-luc: Luciferase reporter vector containing five Gal4 response elements upstream of the firefly luciferase gene.

-

pRL-TK (or similar): Renilla luciferase control vector for normalization.

-

-

Transfection Reagent: TransIT-CHO Transfection Kit or similar.

-

Cell Culture Medium: F-12 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Compound: this compound

-

Luciferase Assay System: Dual-Luciferase® Reporter Assay System or similar, which includes a lysis buffer, luciferase assay reagent (for firefly luciferase), and a reagent to quench the firefly reaction and initiate the Renilla luciferase reaction (e.g., Stop & Glo® Reagent).[2]

-

Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

-

Luminometer: Plate-reading luminometer.

2. Cell Culture and Plating

-

Culture CHO-K1 cells in F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

The day before transfection, seed the CHO-K1 cells into 96-well or 384-well white, opaque assay plates at a density that will result in 60-80% confluency at the time of transfection.

3. Transfection

-

On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for the chosen transfection reagent.

-

For each well, co-transfect the cells with the pFA-hSF-1, pG5-luc, and pRL-TK plasmids. The optimal plasmid ratios and total DNA amount should be determined empirically.

-

Incubate the cells with the transfection complexes for the recommended duration (typically 4-6 hours).

-

After incubation, remove the transfection medium and replace it with a fresh complete culture medium.

4. Compound Treatment

-

Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute further in the culture medium to the final desired concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤0.5%).

-

24 hours post-transfection, remove the medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control.

-

Incubate the cells with the compound for 18-24 hours.

5. Luciferase Assay

-

Equilibrate the luciferase assay reagents to room temperature before use.

-

Remove the culture medium from the wells.

-

Wash the cells gently with 1X Phosphate-Buffered Saline (PBS).

-

Add the appropriate volume of passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.

-

Following the manufacturer's instructions for the dual-luciferase assay system: a. Add the firefly luciferase assay reagent to each well. b. Measure the firefly luminescence using a luminometer. c. Add the Stop & Glo® reagent (or equivalent) to quench the firefly reaction and initiate the Renilla luciferase reaction. d. Measure the Renilla luminescence.

6. Data Analysis

-

Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of SF-1 activity.

Visualizations

Caption: Workflow for the this compound luciferase reporter gene assay.

References

Application Notes and Protocols for Steroid Hormone Profiling

Topic: SID 7969543 Treatment for Steroid Hormone Profiling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Steroid hormones are a critical class of signaling molecules derived from cholesterol that regulate a vast array of physiological processes, including metabolism, inflammation, immune function, and sexual development.[1] The intricate network of steroid synthesis and metabolism, known as the steroidome, is a key area of investigation in endocrinology, oncology, and drug development. Comprehensive profiling of steroid hormones provides invaluable insights into the pathophysiology of various diseases and the mechanism of action of therapeutic agents.

This document provides detailed application notes and protocols for the use of this compound in steroid hormone profiling. While specific data on this compound is not publicly available, these guidelines present a robust framework for its characterization and application in steroid analysis using state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. The protocols outlined below are based on established methodologies for comprehensive steroid profiling.[2][3][4][5][6]

Signaling Pathway: Steroid Hormone Biosynthesis

The synthesis of all steroid hormones begins with cholesterol.[1][7][8] A cascade of enzymatic reactions, primarily involving cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs), converts cholesterol into various steroid intermediates and active hormones in tissues such as the adrenal glands and gonads.[9] Understanding this pathway is crucial for interpreting shifts in steroid profiles following treatment with investigational compounds like this compound.

Caption: Simplified overview of the major steroid hormone biosynthesis pathways.

Experimental Protocols

Protocol 1: In Vitro Steroid Hormone Profiling in H295R Cells

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model for studying steroidogenesis as it expresses most of the key enzymes required for steroid biosynthesis.[10] This protocol details a method for assessing the effect of this compound on steroid hormone production in these cells.

Materials:

-

H295R cells

-

DMEM/F12 medium

-

Fetal Bovine Serum (charcoal-stripped)

-

This compound

-

Internal standards (e.g., deuterated steroid analogs)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Culture H295R cells in DMEM/F12 supplemented with charcoal-stripped fetal bovine serum.

-

Seed cells in 24-well plates and allow them to adhere overnight.

-

Treat cells with a concentration range of this compound or vehicle control for 24-48 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

Add a mixture of internal standards to each sample.

-

-

Steroid Extraction (Solid-Phase Extraction):

-

Condition SPE cartridges with methanol followed by water.

-

Load the samples onto the SPE cartridges.

-

Wash the cartridges to remove interfering substances.

-

Elute the steroids with an appropriate organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Perform chromatographic separation on a C18 column with a gradient elution of water and methanol/acetonitrile, both containing a small percentage of formic acid or ammonium fluoride.

-

Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for the detection and quantification of a panel of steroid hormones.

-

Protocol 2: In Vivo Steroid Hormone Profiling in a Rodent Model

This protocol describes the assessment of this compound's effect on systemic steroid hormone levels in a preclinical rodent model.

Materials:

-

Laboratory rodents (e.g., rats or mice)

-

This compound formulation for in vivo administration

-

Blood collection supplies (e.g., EDTA tubes)

-

Centrifuge

-

Internal standards

-

Liquid-liquid extraction or solid-phase extraction reagents

-

LC-MS/MS system

Procedure:

-

Animal Dosing:

-

Administer this compound or vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

-

-

Sample Collection:

-

At designated time points post-dosing, collect blood samples into EDTA tubes.

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

Thaw plasma samples on ice.

-

Add internal standards to each plasma sample.

-

Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., methyl tert-butyl ether).

-

Vortex and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer containing the steroids to a new tube.

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples using the LC-MS/MS method described in Protocol 1.

-

Experimental Workflow

The following diagram illustrates the general workflow for steroid hormone profiling experiments.

Caption: General workflow for in vitro and in vivo steroid hormone profiling.

Data Presentation

Quantitative data from steroid profiling experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Steroid Hormone Levels in H295R Cells

| Steroid Hormone | Vehicle Control (ng/mL) | This compound (Low Conc.) (ng/mL) | This compound (High Conc.) (ng/mL) | p-value |

| Pregnenolone | Mean ± SD | Mean ± SD | Mean ± SD | |

| Progesterone | Mean ± SD | Mean ± SD | Mean ± SD | |

| 17-OH-Progesterone | Mean ± SD | Mean ± SD | Mean ± SD | |

| Deoxycorticosterone | Mean ± SD | Mean ± SD | Mean ± SD | |

| Corticosterone | Mean ± SD | Mean ± SD | Mean ± SD | |

| Aldosterone | Mean ± SD | Mean ± SD | Mean ± SD | |

| 11-Deoxycortisol | Mean ± SD | Mean ± SD | Mean ± SD | |

| Cortisol | Mean ± SD | Mean ± SD | Mean ± SD | |

| DHEA | Mean ± SD | Mean ± SD | Mean ± SD | |

| Androstenedione | Mean ± SD | Mean ± SD | Mean ± SD | |

| Testosterone | Mean ± SD | Mean ± SD | Mean ± SD | |

| Estradiol | Mean ± SD | Mean ± SD | Mean ± SD |

Table 2: Plasma Steroid Hormone Concentrations in Rodents Treated with this compound

| Steroid Hormone | Vehicle Control (ng/mL) | This compound (Dose 1) (ng/mL) | This compound (Dose 2) (ng/mL) | p-value |

| Corticosterone | Mean ± SD | Mean ± SD | Mean ± SD | |

| Aldosterone | Mean ± SD | Mean ± SD | Mean ± SD | |

| Progesterone | Mean ± SD | Mean ± SD | Mean ± SD | |

| Testosterone | Mean ± SD | Mean ± SD | Mean ± SD | |

| Estradiol | Mean ± SD | Mean ± SD | Mean ± SD |

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for investigating the effects of this compound on steroid hormone profiling. By employing robust in vitro and in vivo models coupled with the analytical power of LC-MS/MS, researchers can elucidate the mechanism of action of this compound and its potential as a modulator of steroidogenesis. The systematic approach to data collection and presentation will ensure clarity and comparability of results, accelerating the drug development process.

References

- 1. Steroid Hormone Biosynthesis Pathway Suite [rgd.mcw.edu]

- 2. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Potential of Steroid Profiling by Mass Spectrometry in the Management of Adrenocortical Carcinoma [mdpi.com]

- 5. chromsystems.com [chromsystems.com]

- 6. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. britannica.com [britannica.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Simultaneous profiling of 17 steroid hormones for the evaluation of endocrine-disrupting chemicals in H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of SID 7969543 in Studying Adrenal Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidogenic Factor-1 (SF-1), a crucial nuclear receptor transcription factor, plays a pivotal role in the development and function of the adrenal glands and gonads.[1][2][3] SF-1 is a key regulator of steroidogenesis and is also deeply involved in controlling cell survival and proliferation within these tissues.[1][4] Notably, the amplification and overexpression of SF-1 are frequently observed in adrenocortical tumors (ACTs), particularly in childhood cases, highlighting its significance in adrenal tumorigenesis.[1][2][3] An increased dosage of SF-1 has been shown to independently drive human adrenocortical cell proliferation by influencing the cell cycle and apoptosis.[2]

SID 7969543 has been identified as a selective and effective inverse agonist of SF-1.[1] This compound has demonstrated the ability to inhibit the transcriptional activity of SF-1, thereby representing a valuable tool for investigating the role of SF-1 in adrenal cell proliferation and its potential as a therapeutic target for ACTs.[1][3] This document provides detailed application notes and protocols for utilizing this compound in the study of adrenal cell proliferation.

Mechanism of Action

This compound functions as an inverse agonist of Steroidogenic Factor-1 (SF-1). By binding to SF-1, it reduces the basal transcriptional activity of the receptor. In the context of adrenal cell proliferation, particularly where proliferation is driven by SF-1 overexpression, this compound can dose-dependently inhibit this effect, returning proliferation rates to basal levels.[1] This inhibitory action is specific to cells where SF-1 is a key driver of proliferation.

Data Presentation

Table 1: Effect of this compound on Adrenal Cell Proliferation

| Cell Line | Condition | Treatment | Concentration (µM) | Proliferation Effect | Reference |

| H295R/TR SF-1 | SF-1 Overexpression (Doxycycline-induced) | This compound | 1 | Partial Inhibition | [1] |

| H295R/TR SF-1 | SF-1 Overexpression (Doxycycline-induced) | This compound | 5 | Strong Inhibition (to basal levels) | [1] |

| H295R/TR SF-1 | SF-1 Overexpression (Doxycycline-induced) | This compound | 10 | Strong Inhibition (to basal levels) | [1] |

| H295R/TR SF-1 | Basal | This compound | Not specified | No significant effect | [1] |

| SW-13 | SF-1 Negative | This compound | Not specified | No effect | [1] |

Experimental Protocols

Protocol 1: Adrenal Cell Proliferation Assay using this compound

This protocol outlines the steps to assess the effect of this compound on the proliferation of adrenal cells, particularly those with induced SF-1 overexpression.

Materials:

-

Adrenal cell line (e.g., H295R/TR SF-1 with doxycycline-inducible SF-1 expression)

-

SW-13 cell line (SF-1 negative control)

-

Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% penicillin/streptomycin)

-

Doxycycline (Dox)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTS, WST-1, or CyQUANT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed H295R/TR SF-1 and SW-13 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Induction of SF-1 Overexpression: For H295R/TR SF-1 cells, induce SF-1 overexpression by adding Doxycycline to the culture medium at a final concentration of 1 µg/mL. A set of wells with H295R/TR SF-1 cells should be left untreated with Doxycycline to serve as a basal control. SW-13 cells do not require Doxycycline treatment.

-

Treatment with this compound: Prepare serial dilutions of this compound in complete culture medium. Final concentrations may range from 0.1 µM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plates for 72 to 96 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Normalize the readings of the treated wells to the vehicle control wells. Express the results as a percentage of proliferation relative to the control.

Protocol 2: Steroid Hormone Secretion Assay

This protocol is for determining the effect of this compound on steroid hormone production in adrenal cells.

Materials:

-

Adrenal cell line (e.g., H295R)

-

Complete cell culture medium

-

This compound

-

Forskolin (or other stimulant of steroidogenesis)

-

ELISA kits for specific steroid hormones (e.g., cortisol, aldosterone, DHEA-S)

-

24-well cell culture plates

Procedure:

-

Cell Culture: Seed H295R cells in 24-well plates and grow to near confluence.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Stimulation: After a pre-incubation period with this compound (e.g., 24 hours), stimulate steroidogenesis by adding a stimulant like forskolin (e.g., 10 µM). Include a non-stimulated control.

-

Sample Collection: After an appropriate stimulation period (e.g., 24-48 hours), collect the culture medium from each well.

-

Hormone Measurement: Measure the concentration of specific steroid hormones in the collected medium using ELISA kits according to the manufacturer's protocols.

-

Data Analysis: Normalize the hormone concentrations to the total protein content of the cells in each well.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Increased steroidogenic factor-1 dosage triggers adrenocortical cell proliferation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of adrenocortical carcinoma cell proliferation by steroidogenic factor-1 inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coordination of Multiple Cellular Processes by NR5A1/Nr5a1 - PMC [pmc.ncbi.nlm.nih.gov]

SID 7969543 protocol for gene expression analysis

Absence of Publicly Available Data for SID 7969543 in Gene Expression Analysis

Comprehensive searches for "this compound" have not yielded any publicly available information linking this identifier to a specific chemical compound, research probe, or established protocol for gene expression analysis. The identifier does not correspond to any known entry in major chemical or biological databases such as PubChem.

This lack of information prevents the creation of detailed application notes and protocols as requested. Without foundational data on the nature of "this compound," its mechanism of action, and its effects on cellular pathways, it is not possible to provide the following:

-

Quantitative Data Summary: No experimental data is available to be summarized.

-

Detailed Experimental Protocols: Without knowledge of the compound and its intended use, a specific protocol for gene expression analysis cannot be formulated.

-

Signaling Pathway and Workflow Diagrams: The molecular targets and signaling pathways affected by "this compound" are unknown, making it impossible to create accurate diagrams.

It is possible that "this compound" is an internal compound identifier within a specific research institution or company and has not yet been disclosed in public literature or databases. Alternatively, it could be a mislabeled identifier.

Researchers, scientists, and drug development professionals seeking to work with "this compound" are advised to consult the original source of this identifier to obtain the necessary chemical structure, biological activity, and any existing protocols for its use. Without this primary information, proceeding with any experimental work, including gene expression analysis, is not feasible.

Application Notes and Protocols for SID 7969543 in Primary Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 7969543 is a potent and selective inhibitor of Steroidogenic Factor-1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1).[1][2] SF-1 is a critical transcription factor that governs the development and function of the primary steroidogenic tissues: the adrenal glands, testes, and ovaries.[3][4] It regulates the expression of a cascade of genes essential for the biosynthesis of steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones.[3][4][5] Consequently, this compound serves as a valuable research tool for investigating steroidogenesis and the pathophysiology of disorders related to steroid hormone dysregulation.

These application notes provide detailed protocols for the use of this compound in primary cell cultures derived from adrenal glands, testes (Leydig cells), and ovaries (granulosa cells).

Data Presentation

Table 1: In Vitro Activity of this compound

| Target | Assay Type | Cell Line | IC50 | Reference |

| Steroidogenic Factor-1 (SF-1/NR5A1) | Luciferase Reporter Assay | HEK 293T | 30 nM (± 15 nM) | [2] |

| Steroidogenic Factor-1 (SF-1/NR5A1) | Functional Inhibition | - | 760 nM | [2] |

| Retinoic acid-related orphan receptor alpha (RORα) | - | - | >33,333 nM | [2] |

| VP-16 | - | - | >33,333 nM | [2] |

Signaling Pathway

The following diagram illustrates the central role of SF-1 in the steroidogenesis pathway, which is the target of this compound.

Caption: SF-1 signaling pathway in steroidogenesis.

Experimental Protocols

General Workflow for Primary Cell Treatment and Analysis

The following diagram outlines the general experimental workflow for utilizing this compound in primary cell culture.

References

- 1. Isolation of Primary Leydig Cells from Murine Testis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Minireview: Steroidogenic Factor 1: Its Roles in Differentiation, Development, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]

- 5. Some characteristics of adrenal steroidogenesis and their possible relationships to the action of the adrenocorticotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Steroidogenic Factor-1 Inhibitor SID 7969543 in In Vivo Mouse Models

For research use only. Not for use in diagnostic procedures.

Introduction

SID 7969543 is a selective inhibitor of Steroidogenic Factor-1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1). SF-1 is a critical nuclear receptor and transcription factor that plays a pivotal role in the development and function of the adrenal glands, gonads, and specific hypothalamic nuclei.[1][2][3] Dysregulation of SF-1 activity has been implicated in various endocrine diseases, including adrenocortical carcinoma (ACC).[1][4][5] As a master regulator of steroidogenesis, SF-1 controls the expression of numerous genes involved in hormone production.[3][6][7] This document provides detailed application notes and protocols for the potential use of this compound in in vivo mouse model studies, based on the established role of SF-1 and data from analogous SF-1 inhibitors.

Note: Specific in vivo efficacy and pharmacokinetic data for this compound are not publicly available at the time of this writing. The following protocols and data tables are based on studies conducted with other potent and selective SF-1 antagonists, such as OR-449, and serve as a representative guide for designing and executing in vivo experiments with this compound.[8][9]

Mechanism of Action